3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities, particularly in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the reaction of enaminonitriles with urea under acidic conditions. For instance, a mixture of enaminonitrile, urea, and acetic acid can be irradiated to yield the desired product . Another method involves the use of multicomponent reactions, where 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and malononitrile are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as ultrasonic-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also targets CDKs and has shown significant cytotoxic activity.
Uniqueness
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)11-6-16-17-7-10(14)5-15-12(11)17/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVWLZTXIAQREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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